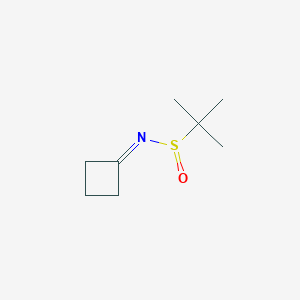
4-(2,3-Difluorophenyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Difluorophenyl)piperidine hydrochloride, also known as DFPC, is a synthetic compound that is used in a wide range of scientific research applications. It belongs to the class of compounds known as piperidines, which are derivatives of piperidine and feature a nitrogen-containing ring. DFPC is a versatile compound that can be used in a variety of research applications, including biochemical and physiological studies.
Scientific Research Applications
Synthesis and Structural Analysis
Research on similar compounds to 4-(2,3-Difluorophenyl)piperidine hydrochloride has highlighted their synthesis and structural analysis. For instance, Zheng Rui (2010) focused on the preparation of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride through amidation, Friedel-Crafts acylation, and hydration processes. The study achieved a reasonable overall yield and confirmed the structures of intermediates and the target compound using 1H NMR (Zheng Rui, 2010).
Antimicrobial Activities
A study by Ovonramwen et al. (2019) synthesized and screened a compound similar in structure for antimicrobial activities. The compound exhibited moderate antimicrobial effects against various bacteria and fungi, highlighting the potential for development into antimicrobial agents (Ovonramwen et al., 2019).
Corrosion Inhibition
Research into compounds structurally related to 4-(2,3-Difluorophenyl)piperidine hydrochloride has demonstrated their efficacy in corrosion inhibition. A study by Sankarapapavinasam et al. (1991) explored the use of piperidine and derivatives as inhibitors for copper corrosion in sulfuric acid, showcasing the potential industrial applications of such compounds in protecting metals from corrosion (Sankarapapavinasam et al., 1991).
Neuroleptic and Anticonvulsant Properties
Further structure-activity relationship studies have identified piperidine-based compounds with significant neuroleptic and anticonvulsant properties. These studies highlight the potential of compounds like 4-(2,3-Difluorophenyl)piperidine hydrochloride in developing new therapeutic agents for neurological disorders (He et al., 2005).
Cytotoxic Properties
Dimmock et al. (1998) synthesized a series of piperidine derivatives, revealing their cytotoxic properties against various cancer cell lines. This research opens pathways for the development of novel anticancer agents based on the structural framework of 4-(2,3-Difluorophenyl)piperidine hydrochloride and similar compounds (Dimmock et al., 1998).
properties
IUPAC Name |
4-(2,3-difluorophenyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-10-3-1-2-9(11(10)13)8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNYSAQZKUFZSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C(=CC=C2)F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-Fluoro-3-(methoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1532561.png)

![4-[(4-Aminobenzyl)oxy]butan-1-ol](/img/structure/B1532563.png)
![(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester](/img/structure/B1532565.png)





